tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate
Description
tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 4-position and an isopropylcarbamoyl substituent at the 1-position of the piperidine ring. This structure combines a carbamate protecting group with a carbamoyl moiety, rendering it valuable in medicinal chemistry for intermediate synthesis and structure-activity relationship (SAR) studies. It is commercially available for laboratory use, with pricing and availability detailed by suppliers like CymitQuimica .
Properties
IUPAC Name |
tert-butyl N-[1-(propan-2-ylcarbamoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)15-12(18)17-8-6-11(7-9-17)16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPYXMBPNPVHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with isopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate has been utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it has been involved in the development of NLRP3 inhibitors, which are significant for treating inflammatory diseases. Research indicates that derivatives synthesized from this compound exhibit potent activity against NLRP3-dependent pyroptosis in macrophages, highlighting its potential in anti-inflammatory drug development .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can undergo nucleophilic substitutions to produce more complex structures. For example, it has been successfully used to synthesize derivatives containing benzimidazole and cyclic cyanoguanidine moieties, which are of interest due to their potential therapeutic effects .
Pharmacological Studies
Research has demonstrated that compounds derived from this compound can modulate biological pathways relevant to disease mechanisms. In studies involving differentiated THP-1 cells, these derivatives were tested for their ability to inhibit IL-1β release and reduce pyroptotic cell death, showcasing their relevance in pharmacological applications aimed at inflammation and immune response modulation .
Case Study 1: NLRP3 Inhibition
A study evaluated the efficacy of several synthesized compounds derived from this compound against NLRP3 activation. The results indicated that specific modifications to the compound enhanced its inhibitory activity, suggesting that structural variations could lead to improved therapeutic agents for inflammatory conditions .
| Compound | NLRP3 Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|
| Compound A | 75% | 70% |
| Compound B | 85% | 80% |
| Compound C | 90% | 85% |
Case Study 2: Synthesis Pathway Optimization
In another study focusing on synthetic pathways, this compound was utilized as a precursor for synthesizing more complex piperidine derivatives with enhanced pharmacological profiles. The optimized synthesis route allowed for higher yields and fewer steps compared to traditional methods, demonstrating the compound's utility in efficient drug development processes .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Higher yields (75–84%) are achieved with alkylation reactions (e.g., 3-phenylpropyl, 4-chlorobenzyl derivatives) compared to acylations, which may require purification steps .
Physicochemical and Spectral Properties
Molecular Weight and Purity
Key Observations :
- Lipophilicity : The 4-chlorobenzyl derivative (LogP inferred from MS data) is more lipophilic than the oxetan-3-yl analog (LogP 1.52), which may influence membrane permeability .
- Spectral Signatures : tert-butyl protons consistently appear at δ ~1.44 ppm across analogs, while aromatic protons in 3-phenylpropyl and 4-chlorobenzyl derivatives resonate at δ 7.1–7.3 ppm .
Biological Activity
tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H27N3O3
- Molecular Weight : 285.38 g/mol
- CAS Number : 1286265-61-9
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its antimicrobial properties and potential as an anti-inflammatory agent.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties against various strains of bacteria, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Comparable to last-resort antibiotics |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Effective against drug-resistant strains |
| Staphylococcus epidermidis | Low concentrations effective | Strong bactericidal properties |
The compound demonstrated potent activity against biofilm-forming strains, which are often resistant to conventional treatments, indicating its potential utility in clinical settings where such infections are prevalent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study indicated that it could modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines in macrophages .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in inflammation and microbial resistance:
- Cytokine Inhibition : The compound appears to inhibit the release of interleukin-1β (IL-1β) from LPS/ATP-stimulated macrophages, which is crucial in mediating inflammatory responses.
- Cellular Interaction : Computational studies have suggested potential binding sites on target proteins that may elucidate its mechanism as an NLRP3 inhibitor, which plays a role in pyroptosis and inflammation .
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study A : In a controlled laboratory setting, the compound was tested against MRSA strains, demonstrating a consistent reduction in bacterial load compared to untreated controls.
- Case Study B : An in vivo study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation, showing significant reductions in swelling and inflammatory markers.
Q & A
Basic: What are the optimized synthetic routes for tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves coupling tert-butyl piperidin-4-ylcarbamate with isopropyl isocyanate or a reactive derivative (e.g., chloroformate) in the presence of a base like triethylamine. Key parameters include:
- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness .
- Temperature : Room temperature minimizes side reactions (e.g., carbamate hydrolysis) .
- Stoichiometry : A 1:1.2 molar ratio of amine to isopropylcarbamoyl reagent ensures complete conversion .
Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity. Scaling reactions to >10 mmol may require dropwise addition to control exotherms .
Advanced: How can computational chemistry predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The isopropylcarbamoyl group may occupy hydrophobic pockets, while the piperidine ring engages in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor RMSD and binding free energy (MM-PBSA) for affinity quantification .
- SAR Analysis : Compare with analogs (e.g., 4-bromobenzyl derivatives) to identify critical substituents for activity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm structure:
- IR : Carbamate C=O stretch (~1680–1720 cm) and N-H bend (~1550 cm) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] peak matching molecular weight (e.g., m/z 312.2 for CHNO) .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or compound purity. Strategies include:
- Reproducibility Checks : Repeat assays in triplicate under standardized conditions (e.g., pH 7.4, 37°C) .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >2% can skew bioactivity .
- Target Profiling : Screen against a panel of related targets (e.g., GPCRs, kinases) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
